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Compound of Interest

Compound Name:
4-Bromo-5-chloro-2-

methoxypyridine

CAS No.: 1211534-25-6

Cat. No.: B572371

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Halogenated methoxypyridines represent a significant class of heterocyclic compounds with

diverse applications in medicinal chemistry and drug discovery. The introduction of halogen

atoms and a methoxy group onto the pyridine ring profoundly influences the molecule's

physicochemical properties, such as acidity (pKa), lipophilicity (logP), solubility, and melting

point. These properties are critical determinants of a compound's pharmacokinetic and

pharmacodynamic profile, including its absorption, distribution, metabolism, excretion (ADME),

and target-binding affinity. This technical guide provides a comprehensive overview of the core

physicochemical properties of various halogenated methoxypyridines, details the experimental

protocols for their determination, and illustrates relevant synthetic and biological pathways.

Data Presentation: Physicochemical Properties
The following tables summarize the available quantitative data for a selection of halogenated

methoxypyridines. It is important to note that some of the presented values are predicted and
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should be considered as estimates.

Table 1: pKa and logP Values of Halogenated Methoxypyridines

Compound Molecular Formula pKa logP

2-Chloro-6-

methoxypyridine
C₆H₆ClNO

0.40±0.10 (Predicted)

[1]
1.74 (Predicted)[1]

2-Bromo-4-

methoxypyridine
C₆H₆BrNO

2.10±0.10 (Predicted)

[2]
1.8 (Computed)[3]

3-Iodo-2-

methoxypyridine
C₆H₆INO

1.38±0.10 (Predicted)

[1]
2.1 (Computed)[4]

4-Methoxypyridine C₆H₇NO 6.58 (at 25℃)[5] 1.1 (Computed)[4]

Table 2: Physical Properties of Halogenated Methoxypyridines
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Compound
CAS
Number

Melting
Point (°C)

Boiling
Point (°C)

Density
(g/mL)

Solubility in
Water

2-Chloro-3-

methoxypyridi

ne

52605-96-6 46-48[6]
210.6±20.0 at

760 mmHg[7]
1.2±0.1[7] Insoluble

2-Chloro-6-

methoxypyridi

ne

17228-64-7 - 185-186
1.207 at 25

°C
Not specified

2-Bromo-4-

methoxypyridi

ne

89488-29-9 46-48[8] 220-222[8]

1.546

(Estimated)

[8]

Insoluble[8]

2,5-Dibromo-

3-

methoxypyridi

ne

1142191-57-

8
Not specified Not specified Not specified Not specified

3-Iodo-2-

methoxypyridi

ne

112197-15-6 66[9]
131-133 at 43

mmHg[9]

1.831 at 25

°C[9]
Not specified

4-Chloro-3-

methoxy-2-

chloromethyl

pyridine HCl

Not specified 92-95[10]

275.5±35.0

(Predicted)

[10]

1.170±0.06

(Predicted)

[10]

Soluble in

Chloroform

(Slightly),

Ethyl Acetate

(Slightly),

Methanol

(Very Slightly)

[10]

Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The

following sections detail standard experimental methodologies for measuring pKa, logP, and

solubility.
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Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Potentiometric titration is a common and reliable method for its determination.[10]

Methodology:

Preparation of Solutions:

Prepare a standard solution of the halogenated methoxypyridine of known concentration

(e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g.,

0.1 M NaOH).

Titration:

Calibrate a pH meter using standard buffer solutions.

Place a known volume of the sample solution in a beaker and immerse the pH electrode.

Incrementally add the titrant (strong base for an acidic substance or strong acid for a basic

substance) to the sample solution.

Record the pH of the solution after each addition of the titrant, allowing the reading to

stabilize.

Data Analysis:

Plot a titration curve of pH versus the volume of titrant added.

The pKa is determined from the pH at the half-equivalence point, which is the point where

half of the compound has been neutralized. This corresponds to the inflection point of the

titration curve.

Determination of logP (Shake-Flask Method)
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The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by

its distribution between an organic and an aqueous phase. The shake-flask method is the gold

standard for experimental logP determination.

Methodology:

Phase Preparation:

Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4).

Saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by

shaking them together for a prolonged period and then allowing them to separate.

Partitioning:

Dissolve a known amount of the halogenated methoxypyridine in the aqueous phase.

Add a known volume of the pre-saturated n-octanol.

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to

partition between the two phases until equilibrium is reached.

Centrifuge the mixture to ensure complete separation of the two phases.

Analysis:

Carefully separate the two phases.

Determine the concentration of the compound in each phase using a suitable analytical

technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography

(HPLC).

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility
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Aqueous solubility is a critical parameter for drug absorption and formulation. Several methods

can be used to determine the thermodynamic solubility of a compound.

Methodology (Shake-Flask Method):

Equilibration:

Add an excess amount of the solid halogenated methoxypyridine to a known volume of

water or buffer in a sealed container.

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to

ensure that equilibrium is reached.

Separation:

Allow the undissolved solid to settle.

Filter the supernatant to remove any undissolved particles. A syringe filter with a low-

binding membrane is recommended.

Quantification:

Determine the concentration of the dissolved compound in the clear filtrate using a

validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

The measured concentration represents the aqueous solubility of the compound at that

specific temperature.

Mandatory Visualizations
Experimental Workflow: Synthesis of 2-Bromo-4-
methoxypyridine
The following diagram illustrates a typical experimental workflow for the synthesis of 2-bromo-

4-methoxypyridine via directed ortho-metalation of 4-methoxypyridine.[8][9]
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Reagents

Procedure

4-Methoxypyridine

Dissolve 4-methoxypyridine in hexanes.
Cool to -20 °C.

n-BuLi / DMAE in Hexanes

Add n-BuLi/DMAE solution dropwise.
Stir for 1 hour.

1,2-Dibromo-1,1,2,2-tetrachloroethane in THF

Cool to -78 °C.
Add C2Br2Cl4 solution dropwise.

Water

Quench with water at 0 °C.

Diethyl Ether

Extract with diethyl ether.

Anhydrous MgSO4

Dry organic phase with MgSO4.

Start

Warm to room temperature overnight.

Concentrate under reduced pressure.

Purify by distillation (70 °C, 3 mmHg).

End Product:
2-Bromo-4-methoxypyridine

Click to download full resolution via product page

Synthesis of 2-Bromo-4-methoxypyridine Workflow
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Signaling Pathway: Inhibition of PI3K/mTOR by
Methoxypyridine Derivatives
Methoxypyridine derivatives have been investigated as inhibitors of the Phosphatidylinositol 3-

kinase (PI3K)/mTOR signaling pathway, which is a crucial regulator of cell growth, proliferation,

and survival, and is often dysregulated in cancer.[11][12] The following diagram provides a

simplified representation of this inhibitory action.
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PI3K/mTOR Signaling Inhibition

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b572371/docs?utm_src=pdf-body-img#physicochemical-properties-of-halogenated-methoxypyridines-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572371?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The physicochemical properties of halogenated methoxypyridines are of paramount importance

in the design and development of new therapeutic agents. This guide has provided a summary

of available data, detailed standard experimental protocols for the determination of key

properties, and visualized a representative synthetic workflow and a relevant signaling

pathway. A thorough understanding and experimental determination of these properties are

essential for researchers to optimize the drug-like characteristics of this promising class of

compounds and to advance their potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. lookchem.com [lookchem.com]

2. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators -
PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP - PMC
[pmc.ncbi.nlm.nih.gov]

5. DSpace [scholarworks.gsu.edu]

6. 2-Bromo-4-methoxypyridine Supplier & Manufacturer in China | Properties, Applications,
Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]

7. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N'-
bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer
agents - PubMed [pubmed.ncbi.nlm.nih.gov]

8. benchchem.com [benchchem.com]

9. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]

10. benchchem.com [benchchem.com]

11. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine
Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

12. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b572371?utm_src=pdf-custom-synthesis#bc-rfq
https://www.lookchem.com/404.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7917164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7917164/
https://www.researchgate.net/figure/Experimental-pKa-values-atomic-partial-charges-calculated-by-MNDO-PM6-semiempirical-MO_tbl1_269990659
https://pmc.ncbi.nlm.nih.gov/articles/PMC3496770/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3496770/
https://scholarworks.gsu.edu/bitstreams/a3b7ba03-1b10-4982-9ce5-522551ad62f8/download
https://www.pipzine-chem.com/products/pyridine/2-bromo-4-methoxypyridine.html
https://www.pipzine-chem.com/products/pyridine/2-bromo-4-methoxypyridine.html
https://pubmed.ncbi.nlm.nih.gov/39133326/
https://pubmed.ncbi.nlm.nih.gov/39133326/
https://pubmed.ncbi.nlm.nih.gov/39133326/
https://www.benchchem.com/pdf/Synthesis_of_4_Methoxypyridin_2_YL_boronic_Acid_A_Technical_Guide.pdf
https://www.chemicalbook.com/synthesis/2-bromo-4-methoxypyridine.htm
https://www.benchchem.com/pdf/The_Synthesis_of_2_Bromo_4_methylpyridine_A_Technical_Guide_to_Key_Intermediates.pdf
https://pubmed.ncbi.nlm.nih.gov/36986560/
https://pubmed.ncbi.nlm.nih.gov/36986560/
https://www.mdpi.com/1424-8247/16/3/461
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572371?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Physicochemical Properties of Halogenated
Methoxypyridines: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b572371/docs#physicochemical-
properties-of-halogenated-methoxypyridines-an-in-depth-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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